3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid typically involves the following steps:
Formation of the Ethoxy-phenyl Intermediate: The initial step involves the reaction of phenol with ethyl bromide in the presence of a base to form the ethoxy-phenyl intermediate.
Etherification: The ethoxy-phenyl intermediate is then reacted with 2-phenoxyethanol under acidic conditions to form the 2-phenoxy-ethoxy-phenyl intermediate.
Acrylic Acid Addition: The final step involves the addition of acrylic acid to the 2-phenoxy-ethoxy-phenyl intermediate under basic conditions to form 3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid: This compound has a similar structure but with an additional ethoxy group on the phenyl ring.
3-[3-Ethoxy-4-(2-methoxy-ethoxy)-phenyl]-acrylic acid: Similar structure with a methoxy group instead of a phenoxy group.
Uniqueness
3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid is unique due to its specific combination of ethoxy and phenoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Biological Activity
3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic acid, also known as acrylic acid derivative , is a compound of significant interest in various biological and chemical research fields. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C19H20O5
- Molecular Weight : 328.36 g/mol
- IUPAC Name : (E)-3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic acid
Structure
The compound features an ethoxy group and a phenoxy group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The acrylic acid moiety can participate in reactions that modify its chemical properties, influencing its mechanism of action. The ethoxy and phenoxy groups enhance binding interactions with specific proteins or enzymes, potentially leading to varied biological effects.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Anti-inflammatory Activity : Studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antioxidant Effects : Its structure allows it to scavenge free radicals, contributing to its antioxidant capabilities.
- Anticancer Properties : Preliminary research indicates that it may inhibit the proliferation of certain cancer cell lines.
Case Studies
- Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups.
- Antioxidant Activity : In vitro assays revealed that the compound effectively reduced oxidative stress in cultured cells, suggesting its potential as an antioxidant agent .
- Cancer Cell Proliferation : Research involving various cancer cell lines showed that the compound inhibited cell growth and induced apoptosis, indicating its potential as an anticancer agent .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
3-Ethoxy-4-(2-phenoxyethoxy)-benzoic acid | Similar structure without acrylic moiety | Moderate anti-inflammatory effects |
4-tert-Octylphenol diethoxylate | Different core structure | Limited biological activity |
Properties
Molecular Formula |
C19H20O5 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H20O5/c1-2-22-18-14-15(9-11-19(20)21)8-10-17(18)24-13-12-23-16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3,(H,20,21) |
InChI Key |
SFOZXAJMWIBUNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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